Methyl 2,2-dimethylchroman-8-carboxylate
Overview
Description
Molecular Structure Analysis
“Methyl 2,2-dimethylchroman-8-carboxylate” has a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol. The molecule contains a total of 33 bonds, including 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .Scientific Research Applications
1. Natural Product Isolation and Structural Analysis
Methyl 2,2-dimethylchroman-8-carboxylate and related compounds have been isolated from various natural sources, contributing to the understanding of natural product chemistry. For example, Baldoqui et al. (1999) isolated it alongside other compounds from the leaves of Piper aduncum, further analyzing their DNA-damaging activity against Saccharomyces cerevisiae (Baldoqui et al., 1999).
2. Synthetic Chemistry and Method Development
The compound has been central to advancements in synthetic chemistry. Bhat and Venkataraman (1963) described a novel method for synthesizing 2,2-dimethylchromanones, which are structurally related to this compound (Bhat & Venkataraman, 1963). Similarly, Ahluwalia, Jolly, and Tehim (1982) discussed the synthesis of carboxy-2,2-dimethylchromans and chromenes, highlighting the versatility of these compounds in organic synthesis (Ahluwalia, Jolly, & Tehim, 1982).
3. Biological Activity Research
The compound's derivatives have been studied for various biological activities. Manandhar et al. (1985) isolated a new constituent similar to this compound from Euodia lunu-ankenda, examining its bacteriostatic properties (Manandhar et al., 1985).
4. Continuous Flow Chemistry
Omoregbee et al. (2020) reported an organocatalytic approach to synthesize 2,2-dimethylchromans, demonstrating the potential of continuous flow chemistry in creating such compounds efficiently (Omoregbee et al., 2020).
5. Chemical-Epigenetic Studies
Sun et al. (2018) investigated the isolation of new meroterpenoids, including derivatives of this compound, from a chemical-epigenetic culture of Aspergillus terreus. This study highlights the role of chemical-epigenetic modifications in enhancing the chemodiversity of fungal products (Sun et al., 2018).
Mechanism of Action
Target of Action
Chromanone and its analogs have been found to exhibit a wide range of pharmacological activities . They are known to interact with various targets, including tumor necrosis factor-α (TNF-α), acetylcholinesterase (AchE), and others .
Mode of Action
Chromanone analogs are known to interact with their targets in different ways, leading to various biological activities .
Biochemical Pathways
Chromanone and its analogs are known to affect various biochemical pathways. For example, they have been found to exhibit anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and other activities .
Result of Action
Chromanone analogs are known to have various biological activities, as mentioned above .
Properties
IUPAC Name |
methyl 2,2-dimethyl-3,4-dihydrochromene-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2)8-7-9-5-4-6-10(11(9)16-13)12(14)15-3/h4-6H,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZWQQRLUNITNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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